3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
3-(4-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a fused pyrimido-benzimidazole core substituted with a methyl group at position 2 and a 4-chlorobenzyl moiety at position 2. This structure combines a rigid bicyclic framework with hydrophobic and electron-withdrawing substituents, which influence its physicochemical properties and biological interactions. The compound is synthesized via condensation and alkylation reactions, as seen in related pyrimido[1,2-a]benzimidazole derivatives . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in receptor modulation (e.g., TAAR1 agonism) and antibacterial applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-11-14(10-12-6-8-13(19)9-7-12)17(23)22-16-5-3-2-4-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYIJUISKTQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylbenzimidazole and 4-chlorobenzyl chloride.
Formation of Intermediate: The 2-methylbenzimidazole is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate 3-(4-chlorobenzyl)-2-methylbenzimidazole.
Cyclization: The intermediate is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key analogues of this compound share the pyrimido[1,2-a]benzimidazol-4(1H)-one core but differ in substituents, leading to variations in molecular weight, lipophilicity, and solubility.
*Estimated based on substituent contributions.
†Calculated using software predictions.
Key Observations:
- The 4-chlorobenzyl group in the target compound increases molecular weight and logP compared to the base structure (2-methyl derivative, MW 199.21), enhancing lipophilicity for membrane permeability .
- Replacement of the benzyl group with a sulfanylmethyl moiety () introduces sulfur, marginally increasing logP (3.968 vs. ~3.8) and polar surface area (38.33 Ų), which may affect solubility and target binding .
Pharmacological Comparisons
TAAR1 Agonist Activity
Pyrimido[1,2-a]benzimidazol-4(10H)-ones with piperazinyl substituents (e.g., compounds 1a–5a in ) demonstrate potent TAAR1 agonism in BRET assays.
Antibacterial Potential
A 2-methyl-3-[...] analogue () showed antibacterial efficacy in QSAR studies, suggesting that the pyrimido-benzimidazole core is critical. The 4-chlorobenzyl substituent in the target compound could improve activity by enhancing cell penetration or target binding .
CNS Activity
Diazepino[1,2-a]benzodiazepines with 4-chlorobenzyl groups () were tested in the Elevated Plus Maze, indicating CNS modulation. While the target compound’s core differs, its substituent may confer similar neuroactivity .
Biological Activity
Overview
3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a pyrimidine and benzimidazole fused ring system with a chlorobenzyl substituent, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 305.76 g/mol
- CAS Number : 606136-20-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function as an enzyme inhibitor, disrupting critical biochemical pathways such as DNA synthesis and cellular signaling. The presence of the chlorobenzyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action involves interference with bacterial growth processes, potentially through inhibition of essential enzymes or disruption of cell wall synthesis.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results as an anticancer agent. Studies demonstrate its effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to disrupt microtubule organization further supports its potential as a therapeutic agent in cancer treatment.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. A common approach includes:
- Preparation of the benzimidazole core : This is achieved through the reaction of 2-aminobenzimidazole with an appropriate α,β-unsaturated carbonyl compound.
- Formation of the pyrimidine ring : This step involves cyclization in the presence of a catalyst.
- Introduction of substituents : The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
